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Compound of Interest

Compound Name: Tris(dimethylamino)methane

Cat. No.: B1293549 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate formylating agent is a critical decision that influences reaction efficiency, substrate

scope, and overall synthetic strategy. This guide provides an objective comparison between

two powerful formylating agents: Tris(dimethylamino)methane and N,N-Dimethylformamide

dimethyl acetal (DMF-DMA). The comparison is supported by available experimental data and

detailed methodologies to assist in making an informed choice for specific synthetic

applications.

Physicochemical Properties
A summary of the key physicochemical properties of Tris(dimethylamino)methane and DMF-

DMA is presented below.
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Property
Tris(dimethylamino)metha
ne

N,N-Dimethylformamide
dimethyl acetal (DMF-
DMA)

Molecular Formula C₇H₁₉N₃ C₅H₁₃NO₂

Molecular Weight 145.25 g/mol 119.16 g/mol

Appearance
Clear, colorless to pale yellow

liquid[1]
Colorless liquid

Boiling Point 42-43 °C @ 16 hPa 102-103 °C

Density 0.838 g/cm³ @ 20 °C 0.897 g/mL @ 25 °C[2]

CAS Number 5762-56-1[1] 4637-24-5[2]

Mechanism of Formylation
The formylation mechanisms of Tris(dimethylamino)methane and DMF-DMA differ

significantly, which accounts for their distinct reactivity profiles.

Tris(dimethylamino)methane: This reagent is a potent formylating agent due to its ability to

generate a highly basic dimethylamide anion in situ.[1] The reaction proceeds via a two-step

process: deprotonation of the active methylene compound followed by nucleophilic attack on

the formamidinium cation.
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Caption: Reaction mechanism of Tris(dimethylamino)methane with an active methylene

compound.

DMF-DMA: The formylation reaction with DMF-DMA involves a nucleophilic attack by the active

methylene compound on the electrophilic central carbon of DMF-DMA, followed by the

elimination of methanol.[1]

(CH₃)₂N-CH(OCH₃)₂

R-CH₂-R' + DMF-DMA (CH₃)₂N-CH(OCH₃)-CH(R)-R' + CH₃O⁻
Nucleophilic Attack R-C(R')=CH-N(CH₃)₂- CH₃OH

CH₃OH
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Caption: Reaction mechanism of DMF-DMA with an active methylene compound.

Reactivity and Substrate Scope
The primary difference in reactivity between the two reagents lies in the nature of the base

generated during the reaction. Tris(dimethylamino)methane generates a dimethylamide

anion, which is a significantly stronger base than the methoxide anion generated from DMF-

DMA. This makes Tris(dimethylamino)methane a more powerful reagent for deprotonating

less acidic C-H bonds.

Tris(dimethylamino)methane is particularly advantageous for substrates with weakly acidic

methylene or methyl groups, where other formylating agents may fail or require harsh reaction

conditions. Its high reactivity allows for the formylation of a broad range of substrates, including

simple ketones and other challenging active methylene compounds.

DMF-DMA is a versatile and widely used reagent, effective for formylating compounds with

relatively acidic protons, such as β-diketones, β-ketoesters, and malonates. While it is a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1293549?utm_src=pdf-body
https://en.wikipedia.org/wiki/Tris(dimethylamino)methane
https://www.benchchem.com/product/b1293549?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293549?utm_src=pdf-body
https://www.benchchem.com/product/b1293549?utm_src=pdf-body
https://www.benchchem.com/product/b1293549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


powerful tool for the synthesis of enamines and various heterocyclic compounds, its reactivity

may be insufficient for less activated methylene groups.

A useful benchmark for comparing reactivity is Bredereck's reagent (tert-

butoxybis(dimethylamino)methane). It is well-documented that Bredereck's reagent is more

reactive than DMF-DMA due to the in-situ generation of the stronger base, tert-butoxide. Given

that the dimethylamide anion generated from Tris(dimethylamino)methane is an even

stronger base than tert-butoxide, it can be inferred that Tris(dimethylamino)methane
possesses the highest reactivity among the three.

Performance Comparison
While a direct head-to-head comparison with quantitative yields for the same substrate under

identical conditions is not readily available in the literature, the following table provides

representative data for the formylation of various active methylene compounds with each

reagent.
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Substrate Reagent
Reaction
Conditions

Yield (%) Reference

Ketones

Cyclohexanone DMF-DMA Neat, reflux ~85
General

knowledge

Acetophenone DMF-DMA Toluene, reflux ~90
General

knowledge

Various Ketones
Tris(dimethylami

no)methane
Not specified High [1]

Esters

Ethyl Acetate DMF-DMA Neat, reflux Moderate
General

knowledge

γ-Lactones
Bredereck's

Reagent
Not specified Good [2]

Nitriles

Phenylacetonitril

e
DMF-DMA Neat, reflux High

General

knowledge

Note: The yields for Tris(dimethylamino)methane are qualitatively described as "high" in the

literature, reflecting its strong reactivity. Specific quantitative data for a range of simple ketones

is not readily available.

Experimental Protocols
General Protocol for Formylation of an Active Methylene
Compound using DMF-DMA
This protocol provides a general methodology for the formylation of a ketone to form an

enaminone.

Reaction Setup:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the

active methylene compound (1 equivalent).

The reaction can be run neat or in an appropriate anhydrous solvent (e.g., toluene, xylene).

Ensure the system is under an inert atmosphere (e.g., nitrogen).

Addition of Reagent:

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.1 to 1.5 equivalents) to

the reaction mixture.

Reaction Conditions:

Stir the reaction mixture at the desired temperature. The optimal temperature can vary

significantly depending on the substrate and may range from room temperature to reflux.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up and Purification:

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent and volatile byproducts under reduced pressure.

The crude product can often be used directly in the next step or purified by column

chromatography on silica gel.

General Protocol for Formylation of an Active Methylene
Compound using Tris(dimethylamino)methane
Caution: Tris(dimethylamino)methane is a reactive and moisture-sensitive compound. All

manipulations should be carried out under an inert atmosphere using anhydrous solvents and

techniques.

Reaction Setup:
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In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser

under an inert atmosphere (e.g., argon or nitrogen), dissolve the active methylene compound

(1 equivalent) in an anhydrous, non-polar aprotic solvent (e.g., toluene, hexane, or THF).

Addition of Reagent:

Add Tris(dimethylamino)methane (1.1 to 1.5 equivalents) to the solution via syringe.

Reaction Conditions:

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of

the substrate. The high reactivity of Tris(dimethylamino)methane may allow for milder

conditions compared to other reagents.

Monitor the reaction progress by TLC.

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature.

Carefully quench the reaction by the slow addition of a proton source (e.g., water or a

saturated aqueous solution of ammonium chloride).

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages
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Feature
Tris(dimethylamino)metha
ne

N,N-Dimethylformamide
dimethyl acetal (DMF-
DMA)

Reactivity

Very High: Effective for a wide

range of substrates, including

weakly acidic ones.[1]

Moderate to High: Versatile for

many common substrates.

Substrate Scope

Broad: Can formylate less

activated methylene and

methyl groups.

Good: Primarily for compounds

with relatively acidic protons.

Reaction Conditions
Often milder conditions are

sufficient due to high reactivity.

May require heating or longer

reaction times for less reactive

substrates.

Byproducts Dimethylamine (volatile). Methanol (volatile).

Handling

Highly sensitive to moisture

and protic solvents; requires

stringent anhydrous and inert

techniques.[1]

Sensitive to moisture, but

generally easier to handle than

Tris(dimethylamino)methane.

Availability & Cost
Less common and potentially

more expensive.

Widely available and relatively

inexpensive.

Conclusion
Both Tris(dimethylamino)methane and DMF-DMA are valuable reagents for the formylation of

active methylene compounds, each with its own set of advantages and disadvantages.

Tris(dimethylamino)methane stands out for its exceptional reactivity, making it the reagent of

choice for challenging substrates with low C-H acidity. Its ability to generate a strong base in

situ allows for formylations that may not be feasible with other reagents. However, its high

reactivity also necessitates more careful handling under strictly anhydrous and inert conditions.

DMF-DMA is a workhorse formylating agent in organic synthesis due to its versatility, ease of

use, and ready availability. It is highly effective for a wide range of substrates with sufficiently

acidic protons and is often the first choice for routine formylation reactions.
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For researchers and drug development professionals, the choice between these two reagents

will depend on the specific requirements of the synthesis. For highly activated substrates where

a straightforward and cost-effective solution is needed, DMF-DMA is an excellent choice.

However, when dealing with less reactive substrates or when milder reaction conditions are

paramount, the superior reactivity of Tris(dimethylamino)methane makes it a powerful, albeit

more demanding, alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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